molecular formula C8H5ClO2 B13038402 3-Chlorophthalaldehyde

3-Chlorophthalaldehyde

Cat. No.: B13038402
M. Wt: 168.57 g/mol
InChI Key: DDZXUGMVCWOQHF-UHFFFAOYSA-N
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Description

3-Chlorophthalaldehyde is an organic compound with the molecular formula C8H5ClO2 It is a derivative of phthalaldehyde, where one of the hydrogen atoms on the benzene ring is replaced by a chlorine atom

Preparation Methods

Synthetic Routes and Reaction Conditions: 3-Chlorophthalaldehyde can be synthesized through several methods. One common approach involves the chlorination of phthalaldehyde using chlorine gas in the presence of a catalyst. Another method includes the reaction of 3-chlorobenzaldehyde with formaldehyde under acidic conditions to yield this compound.

Industrial Production Methods: In industrial settings, this compound is typically produced via the chlorination of phthalaldehyde. This process involves the use of chlorine gas and a suitable catalyst, such as iron(III) chloride, to facilitate the reaction. The reaction is carried out under controlled temperature and pressure conditions to ensure high yield and purity of the product.

Chemical Reactions Analysis

Types of Reactions: 3-Chlorophthalaldehyde undergoes various chemical reactions, including:

    Oxidation: It can be oxidized to form 3-chlorophthalic acid.

    Reduction: Reduction of this compound can yield 3-chlorobenzyl alcohol.

    Substitution: It can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic or acidic conditions.

Major Products Formed:

    Oxidation: 3-Chlorophthalic acid.

    Reduction: 3-Chlorobenzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Chlorophthalaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of heterocyclic compounds and other complex organic molecules.

    Biology: It serves as a reagent in the analysis of amino acids and proteins.

    Medicine: Research is ongoing to explore its potential as a precursor in the synthesis of pharmaceutical compounds.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 3-chlorophthalaldehyde involves its reactivity with various nucleophiles. The chlorine atom on the benzene ring makes it susceptible to nucleophilic attack, leading to the formation of substituted products. Additionally, the aldehyde group can undergo typical carbonyl reactions, such as nucleophilic addition and condensation reactions.

Comparison with Similar Compounds

    Phthalaldehyde: The parent compound without the chlorine substitution.

    3-Bromophthalaldehyde: Similar structure but with a bromine atom instead of chlorine.

    3-Nitrophthalaldehyde: Contains a nitro group instead of chlorine.

Uniqueness: 3-Chlorophthalaldehyde is unique due to the presence of the chlorine atom, which imparts distinct reactivity compared to its analogs. The chlorine atom enhances its electrophilic character, making it more reactive towards nucleophiles. This property is particularly useful in synthetic organic chemistry for the preparation of various substituted derivatives.

Properties

Molecular Formula

C8H5ClO2

Molecular Weight

168.57 g/mol

IUPAC Name

3-chlorophthalaldehyde

InChI

InChI=1S/C8H5ClO2/c9-8-3-1-2-6(4-10)7(8)5-11/h1-5H

InChI Key

DDZXUGMVCWOQHF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)Cl)C=O)C=O

Origin of Product

United States

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